molecular formula C14H21N3O2 B3001375 4-(cyclopropylcarbonyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide CAS No. 439095-91-7

4-(cyclopropylcarbonyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide

Cat. No.: B3001375
CAS No.: 439095-91-7
M. Wt: 263.341
InChI Key: CXPAOEKEZSRWLP-UHFFFAOYSA-N
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Description

This compound belongs to a class of pyrrole-2-carboxamide derivatives, characterized by a central pyrrole ring substituted at the 2-position with a carboxamide group. The structure includes a cyclopropylcarbonyl moiety at the 4-position and a dimethylaminopropyl chain attached to the carboxamide nitrogen. Such modifications are often designed to optimize pharmacokinetic properties, such as solubility and bioavailability, while enhancing target binding specificity.

Properties

IUPAC Name

4-(cyclopropanecarbonyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-17(2)7-3-6-15-14(19)12-8-11(9-16-12)13(18)10-4-5-10/h8-10,16H,3-7H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPAOEKEZSRWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=CC(=CN1)C(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Cyclopropylcarbonyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide, often referred to as a pyrrole derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the following components:

  • Pyrrole Ring : A five-membered aromatic ring that contributes to the compound's stability and reactivity.
  • Cyclopropylcarbonyl Group : This moiety enhances lipophilicity, potentially aiding in membrane permeability.
  • Dimethylamino Propyl Side Chain : This functional group may influence the compound's interaction with biological targets.

The molecular formula for this compound is C14H21N3O2C_{14}H_{21}N_3O_2, and its CAS number is 439095-91-7 .

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems. Research indicates that pyrrole derivatives can act as:

  • Neurotransmitter Modulators : They may influence serotonin and dopamine pathways, which are crucial in mood regulation and cognitive functions .
  • Anticancer Agents : Some studies have highlighted the potential for these compounds to exhibit antiproliferative effects against cancer cell lines .

Biological Activity Summary

Activity Description
Neurotransmitter ModulationPotential modulation of serotonin and dopamine receptors.
Anticancer ActivityIn vitro studies show significant growth inhibition in various cancer cell lines.
ADME PropertiesComputational studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

Case Studies and Research Findings

  • Anticancer Efficacy :
    • A study evaluated a series of pyrrole derivatives for anticancer activity using the NCI-60 panel of human cancer cell lines. Among these, compounds similar to this compound demonstrated notable antiproliferative effects against melanoma (MDA-MB-435) and breast cancer (MDA-MB-468) cell lines, with growth inhibition rates of 62.46% and 40.24%, respectively .
  • Neuropharmacological Studies :
    • Research has indicated that compounds with similar structures can modulate neurotransmitter systems effectively. For instance, derivatives were shown to impact dopamine receptor activity, suggesting potential applications in treating neurodegenerative diseases .
  • ADME Profiling :
    • Computational analyses provide insights into the pharmacokinetic properties of this compound. Predictions indicate good oral bioavailability and favorable interactions with biological membranes, which are critical for therapeutic efficacy .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrole-2-carboxamides exhibit significant antimicrobial properties. For instance, compounds synthesized from the pyrrole framework have shown effectiveness against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds indicate potent activity, often surpassing traditional antibiotics .

Compound Pathogen MIC (mg/mL)
4-(Cyclopropylcarbonyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamideE. coli0.156
Derivative AS. aureus0.078
Derivative BPseudomonas aeruginosa0.039

Antifungal Activity

The compound has also been evaluated for antifungal properties. Research indicates that certain derivatives exhibit MIC values significantly lower than those of established antifungals like fluconazole, suggesting potential as new antifungal agents .

Compound Fungal Strain MIC (mg/mL)
This compoundCandida albicans0.156
Derivative CAspergillus niger0.078

Molecular Docking Studies

Molecular docking studies have been performed to understand the binding affinity of this compound to various biological targets, including enzymes and receptors involved in disease pathways. The results indicate promising interactions with targets related to cancer and neurodegenerative diseases, suggesting potential therapeutic roles .

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing a series of pyrrole-2-carboxamide derivatives, including the target compound. The synthesized compounds were evaluated for their antibacterial and antifungal activities using standard protocols. The results highlighted the effectiveness of the cyclopropylcarbonyl modification in enhancing biological activity .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

Another research effort explored the structure-activity relationship of various pyrrole derivatives. It was found that modifications at the nitrogen and carbon positions significantly influenced the biological activity against bacterial strains. This analysis provided insights into optimizing the compound for enhanced efficacy .

Comparison with Similar Compounds

MGB30: (E)-N-(3-(Dimethylamino)propyl)-1-methyl-4-(1-methyl-4-(4-styrylbenzamido)-1H-pyrrole-2-carboxamido)-1H-pyrrole-2-carboxamide

  • Structural Differences: MGB30 features a styrylbenzamido substituent and an additional methyl group on the pyrrole ring, absent in the target compound. The dimethylaminopropyl chain is retained, suggesting shared emphasis on cationic character for DNA interaction.
  • Relevance: The dimethylaminopropyl group in both compounds may enhance solubility and DNA binding via electrostatic interactions.

4-(Cyclohexylcarbonyl)-N-(3-Morpholinopropyl)-1H-pyrrole-2-carboxamide

  • Structural Differences: Cyclohexylcarbonyl replaces cyclopropylcarbonyl, and morpholinopropyl substitutes dimethylaminopropyl.
  • Implications: Cyclohexyl vs. Cyclopropyl: The bulkier cyclohexyl group may reduce metabolic instability but could hinder target penetration. Morpholinopropyl vs. This compound is discontinued, possibly due to inferior pharmacokinetics or efficacy .

4-(4-Fluorobenzoyl)-N-[3-(1H-Imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide

  • Structural Differences: A 4-fluorobenzoyl group replaces cyclopropylcarbonyl, and the imidazole-containing chain substitutes dimethylaminopropyl.
  • Implications: Fluorobenzoyl: Enhances electron-withdrawing effects, possibly increasing metabolic stability.

Ciproxifan: Cyclopropyl-(4-(3-(1H-imidazol-4-yl)propyloxy)phenyl)ketone

  • Structural Differences : Shares a cyclopropyl ketone group but lacks the pyrrole-carboxamide backbone.
  • Activity : A potent histamine H3 receptor antagonist (Ki = 0.5–1.9 nM) with oral bioavailability (62%) and neuroactive effects, including enhanced vigilance in animal models .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Bioactivity/Notes
4-(Cyclopropylcarbonyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide C15H20N4O2 300.35 Cyclopropylcarbonyl, dimethylaminopropyl Potential DNA minor groove binder
MGB30 C32H35N5O3 561.66 Styrylbenzamido, methyl-pyrrole Antiamoebic activity (48% yield)
4-(Cyclohexylcarbonyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide C19H27N3O3 345.44 Cyclohexylcarbonyl, morpholinopropyl Discontinued
4-(4-Fluorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide C18H17FN4O2 352.36 4-Fluorobenzoyl, imidazolylpropyl Discontinued
Ciproxifan C17H19N3O2 297.35 Cyclopropyl ketone, imidazole propyloxy H3 antagonist (Ki = 0.5–1.9 nM)

Key Findings and Implications

  • Structural Flexibility: Substitutions at the 4-position (cyclopropyl vs. cyclohexyl/fluorobenzoyl) and the carboxamide chain (dimethylaminopropyl vs. morpholinopropyl/imidazolylpropyl) significantly influence solubility, target affinity, and metabolic stability.
  • Therapeutic Potential: The dimethylaminopropyl group in the target compound may offer advantages in DNA-binding applications, as seen in MGB30. In contrast, ciproxifan demonstrates the utility of cyclopropyl groups in CNS-targeted therapies.
  • Challenges : Discontinued analogs () underscore the importance of balancing structural complexity with manufacturability and efficacy.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 4-(cyclopropylcarbonyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via carbodiimide-mediated coupling (e.g., DCC/DMAP) between the pyrrole-2-carboxylic acid derivative and 3-(dimethylamino)propylamine. highlights a similar approach for N-pyrrole carboxamides, where DCC activates the carboxylic acid, and DMAP acts as a catalyst. Yield optimization may involve controlling stoichiometry (1.2:1 molar ratio of DCC to acid), inert atmosphere (N₂/Ar), and low-temperature conditions (0–5°C) to minimize side reactions .
  • Data Consideration : NMR (e.g., δ 11.55 ppm for pyrrole NH in DMSO-d₆) and LCMS (e.g., ESIMS m/z [M+1] analysis) are critical for verifying purity and structural integrity .

Q. How can spectral discrepancies in NMR characterization of this compound be resolved, particularly for the cyclopropylcarbonyl and dimethylamino groups?

  • Methodology : Assign signals using 2D NMR (HSQC, HMBC) to distinguish overlapping peaks. For example:

  • Cyclopropyl protons: δ 0.51–0.73 ppm (split into two multiplets due to ring strain) .
  • Dimethylamino protons: δ 2.79–3.02 ppm (split into a triplet or multiplet due to coupling with adjacent CH₂ groups) .
    • Contradiction Analysis : Compare solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts. For instance, DMSO may deshield NH protons, causing downfield shifts .

Advanced Research Questions

Q. What structural analogs of this compound exhibit enhanced bioactivity, and how does substituent variation impact target binding?

  • Methodology :

SAR Studies : Replace the cyclopropyl group with other hydrophobic moieties (e.g., phenyl, isopropyl) and evaluate activity via in vitro assays (e.g., kinase inhibition). suggests pyrrolo-triazine carboxamides with cyclopropyl groups show anticancer potential.

Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The dimethylamino group’s basicity may enhance solubility and hydrogen bonding with active-site residues .

  • Data Interpretation : Correlate IC₅₀ values with substituent hydrophobicity (ClogP) and electronic profiles (Hammett constants).

Q. How can contradictory cytotoxicity data for pyrrole-2-carboxamide derivatives be addressed in mechanistic studies?

  • Methodology :

  • Assay Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and normalization controls (e.g., MTT vs. ATP-based assays).
  • Metabolic Stability Testing : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .
    • Case Study : notes that methyl esters of pyrrole carboxamides exhibit variable stability under physiological pH, impacting activity .

Experimental Design & Optimization

Q. What chromatographic methods are recommended for purifying this compound, given its polar dimethylamino group?

  • Methodology :

  • Reverse-Phase HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA modifier) to resolve polar impurities. reports ≥95% purity using this approach .
  • Ion-Pairing Agents : Add heptafluorobutyric acid (HFBA) to improve peak symmetry for basic compounds .

Q. How can synthetic byproducts (e.g., over-alkylation at the pyrrole nitrogen) be minimized?

  • Methodology :

  • Protection/Deprotection : Temporarily protect the pyrrole NH with a tert-butoxycarbonyl (Boc) group before coupling, then deprotect with TFA .
  • Reaction Monitoring : Use TLC (silica, ethyl acetate/hexane) to track progress and halt the reaction at ≤80% conversion to avoid side products .

Data-Driven Analysis

Q. What computational tools are suitable for predicting the pharmacokinetic profile of this compound?

  • Methodology :

  • ADMET Prediction : SwissADME for LogP, bioavailability radar, and P-glycoprotein substrate likelihood.
  • CYP450 Inhibition : Use PreADMET to assess metabolism risks, critical for avoiding drug-drug interactions .

Q. How do steric effects of the cyclopropyl group influence conformational flexibility and target binding?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to compare free-energy landscapes of cyclopropyl vs. linear alkyl analogs.
  • X-ray Crystallography : Co-crystallize the compound with its target (if available) to resolve binding modes. provides a template for pyrrolo-triazine co-crystals .

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